molecular formula C18H18N4O3S2 B12138398 4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B12138398
M. Wt: 402.5 g/mol
InChI Key: XVQUSHJCOUZEDO-UHFFFAOYSA-N
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Description

4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a sulfanylacetyl group, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method involves the reaction of 2-aminothiophene derivatives with formamide or formic acid to form the thienopyrimidine ring.

    Introduction of the Trimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Sulfanylacetyl Group: This involves the reaction of the thienopyrimidine core with a sulfanylacetyl chloride derivative under anhydrous conditions, typically using a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-aminobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic benzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, it has shown promise in preliminary studies as an inhibitor of certain enzymes, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with specific cellular pathways.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in certain chemical reactions due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide exerts its effects is primarily through the inhibition of specific enzymes. It binds to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. This can lead to downstream effects on cellular pathways, particularly those involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
  • 3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 4-({[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide stands out due to its benzamide moiety, which enhances its binding affinity to certain biological targets. This structural feature may confer unique biological activities, making it a compound of significant interest in drug discovery and development.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

4-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C18H18N4O3S2/c1-9-10(2)27-16-14(9)17(25)22(3)18(21-16)26-8-13(23)20-12-6-4-11(5-7-12)15(19)24/h4-7H,8H2,1-3H3,(H2,19,24)(H,20,23)

InChI Key

XVQUSHJCOUZEDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)C)C

Origin of Product

United States

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